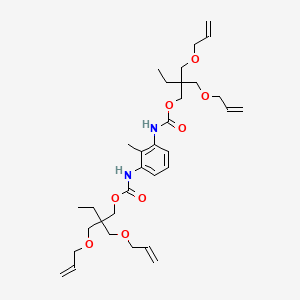
Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate is a complex organic compound known for its unique chemical structure and properties. It consists of 50 hydrogen atoms, 33 carbon atoms, 2 nitrogen atoms, and 8 oxygen atoms, forming a total of 93 bonds . This compound is characterized by its multiple bonds, aromatic rings, and ether groups, making it a subject of interest in various scientific fields.
準備方法
The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate involves multiple steps and specific reaction conditions. The preparation typically starts with the formation of the allyloxy groups, followed by the introduction of the butyl and phenylene groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
化学反応の分析
Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological systems, including its effects on enzymes and cellular pathways. In medicine, researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation. In industry, it is used in the production of polymers and coatings due to its unique chemical properties.
作用機序
The mechanism of action of Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The compound’s multiple bonds and aromatic rings allow it to form stable complexes with target molecules, leading to changes in their activity and function.
類似化合物との比較
Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate can be compared with similar compounds such as Bis(2,2-bis((allyloxy)methyl)butyl) maleate . While both compounds share similar structural features, including allyloxy and butyl groups, they differ in their specific functional groups and overall chemical behavior. The unique combination of phenylene and carbamate groups in this compound distinguishes it from other related compounds and contributes to its distinct properties and applications.
特性
CAS番号 |
52642-22-5 |
|---|---|
分子式 |
C33H50N2O8 |
分子量 |
602.8 g/mol |
IUPAC名 |
2,2-bis(prop-2-enoxymethyl)butyl N-[3-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C33H50N2O8/c1-8-17-38-21-32(12-5,22-39-18-9-2)25-42-30(36)34-28-15-14-16-29(27(28)7)35-31(37)43-26-33(13-6,23-40-19-10-3)24-41-20-11-4/h8-11,14-16H,1-4,12-13,17-26H2,5-7H3,(H,34,36)(H,35,37) |
InChIキー |
SJLWPYKPYNVSQZ-UHFFFAOYSA-N |
正規SMILES |
CCC(COCC=C)(COCC=C)COC(=O)NC1=C(C(=CC=C1)NC(=O)OCC(CC)(COCC=C)COCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


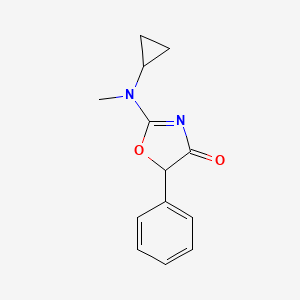
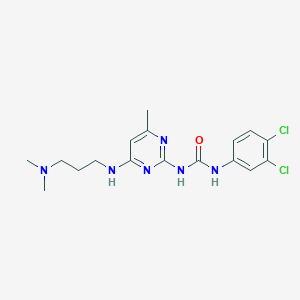
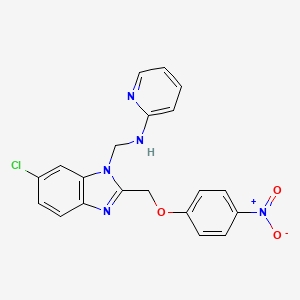

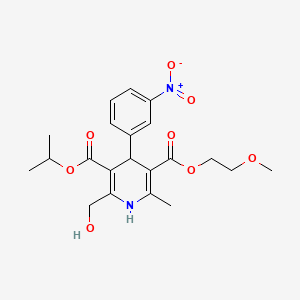

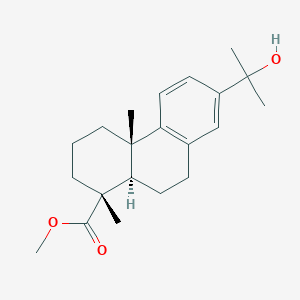
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
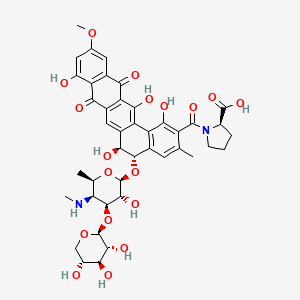
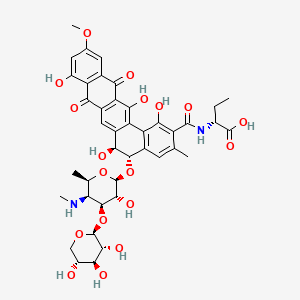
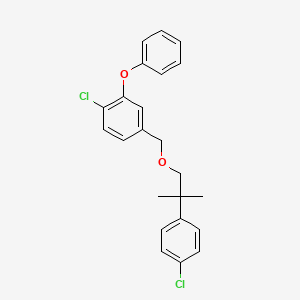
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)

![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
